molecular formula C16H27ClN2O2 B4408182 1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride

1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride

Cat. No.: B4408182
M. Wt: 314.8 g/mol
InChI Key: NGZNACHNYNMPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 3-isopropoxyphenoxyethyl group and a methyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

1-methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-14(2)20-16-6-4-5-15(13-16)19-12-11-18-9-7-17(3)8-10-18;/h4-6,13-14H,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZNACHNYNMPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride typically involves the reaction of 3-isopropoxyphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(3-isopropoxyphenoxy)ethylamine. This intermediate is then reacted with 1-methylpiperazine under suitable conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(3-Methoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(3-Ethoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
  • 1-[2-(3-Propoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride

Comparison: Compared to its analogs, 1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride exhibits unique properties due to the presence of the isopropoxy group. This group influences the compound’s reactivity, solubility, and binding affinity, making it distinct in its applications and effectiveness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.